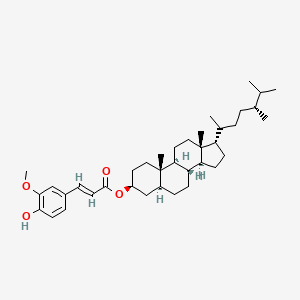

trans-Campestanyl ferulate

Description

Structure

3D Structure

Properties

Molecular Formula |

C38H58O4 |

|---|---|

Molecular Weight |

578.9 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17S)-17-[(5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C38H58O4/c1-24(2)25(3)8-9-26(4)31-14-15-32-30-13-12-28-23-29(18-20-37(28,5)33(30)19-21-38(31,32)6)42-36(40)17-11-27-10-16-34(39)35(22-27)41-7/h10-11,16-17,22,24-26,28-33,39H,8-9,12-15,18-21,23H2,1-7H3/b17-11+/t25-,26?,28+,29+,30+,31+,32+,33+,37+,38-/m1/s1 |

InChI Key |

NLHPCZDTMWKEFC-FVDULJPJSA-N |

Isomeric SMILES |

C[C@H](CCC(C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C |

Origin of Product |

United States |

Occurrence and Natural Distribution of Trans Campestanyl Ferulate

Presence in Cereal Grains and By-products

trans-Campestanyl ferulate is a component of the broader family of steryl ferulates found in cereals. Its presence has been documented in several staple grains.

Rice bran is a significant source of steryl ferulates, collectively known as γ-oryzanol. helsinki.firesearchgate.net While cycloartenyl ferulate and 24-methylenecycloartanyl ferulate are often the most abundant components of γ-oryzanol, campestanyl ferulate is also a notable constituent. researchgate.netresearchgate.net The content of γ-oryzanol and its individual components, including campestanyl ferulate, varies among different rice varieties and fractions of the kernel. helsinki.fiethz.ch Brown rice, which retains the bran layer, has a significantly higher concentration of these compounds compared to polished white rice. researchgate.netethz.ch For instance, the γ-oryzanol content in brown rice can range from approximately 200 to 750 µg/g, while in rice bran, the concentration can be about ten times higher. helsinki.fi In European brown rice varieties, campestanyl ferulate is one of the major steryl ferulates, alongside cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate. researchgate.net Studies on pigmented rice germplasms have also identified campestanyl ferulate as one of the components of γ-oryzanol. d-nb.info The mean proportions of steryl ferulates in these varieties were found in the descending order of 24-methylenecycloartanyl ferulate > cycloartenyl ferulate > campesteryl ferulate > sitosteryl ferulate > Δ7-campestenyl ferulate > campestanyl ferulate. d-nb.info

| Rice Fraction/Variety | Compound | Reported Content (µg/g) | Reference |

|---|---|---|---|

| Brown Rice | γ-Oryzanol | 200 - 750 | helsinki.fi |

| Rice Bran | γ-Oryzanol | ~10x higher than brown rice | helsinki.fi |

| European Brown Rice | γ-Oryzanol | 260 - 630 | researchgate.net |

| Pigmented Rice Germplasms | γ-Oryzanol | 35 - 210 | d-nb.info |

Both wheat and rye are good sources of steryl ferulates, with the highest concentrations found in the bran. helsinki.fi In whole grain wheat, steryl ferulates can constitute 6-10% of the total phytosterols (B1254722). ethz.ch The total steryl ferulate content in whole grain winter wheat has been reported to be in the range of 62-94 µg/g, with spring wheat showing a slightly higher value of 123 µg/g. helsinki.fi Wheat bran can contain steryl ferulate levels ranging from 300 to 600 µg/g. ethz.ch The main steryl ferulates in wheat are campestanyl and sitostanyl ferulates. researchgate.net Specifically, campestanyl ferulate can account for about 45% of the total steryl ferulates in wheat. researchgate.net

In rye, steryl ferulates are also concentrated in the outer parts of the kernel. helsinki.fi The content of steryl ferulates in whole grain rye has been reported as 44 µg/g, while rye bran contains a higher amount at 199 µg/g. ethz.ch Similar to wheat, campestanyl and sitostanyl ferulates are the predominant species in rye. researchgate.netresearchgate.net

| Cereal | Fraction | Total Steryl Ferulates (µg/g) | Main Components | Reference |

|---|---|---|---|---|

| Winter Wheat | Whole Grain | 62 - 94 | Campestanyl and Sitostanyl Ferulates | helsinki.fi |

| Spring Wheat | Whole Grain | 123 | Campestanyl and Sitostanyl Ferulates | helsinki.fi |

| Wheat | Bran | 300 - 600 | Campestanyl and Sitostanyl Ferulates | ethz.ch |

| Rye | Whole Grain | 44 | Campestanyl and Sitostanyl Ferulates | ethz.ch |

| Rye | Bran | 199 | Campestanyl and Sitostanyl Ferulates | ethz.ch |

In corn, a significant portion of sterols (6-18%) exists as esters of phenolic acids, primarily ferulic acid. ethz.ch Sitostanyl and campestanyl ferulates are the predominant steryl ferulates in corn. helsinki.firesearchgate.net The composition of steryl ferulates in corn is approximately 55-85% sitostanyl ferulate and 8-30% campestanyl ferulate. ethz.ch The concentration of steryl ferulates in different corn kernels can range from 31 to 70 µg/g. ethz.ch Similar to other cereals, these compounds are concentrated in the bran, with the highest content found in the aleurone layer. helsinki.fiethz.ch It has been reported that 64% of steryl ferulates in coarse corn fiber are located in the aleurone, with the remainder in the pericarp. helsinki.fi

| Corn Fraction | Compound | Content (µg/g) | Reference |

|---|---|---|---|

| Kernel | Steryl Ferulates | 31 - 70 | ethz.ch |

| Coarse Corn Fiber | Steryl Ferulates | Distribution: 64% in aleurone, rest in pericarp | helsinki.fi |

This compound has also been identified in other cereals. In triticale, a hybrid of wheat and rye, 4-desmethylsteryl ferulates, which include campestanyl ferulate, have been detected. ethz.chresearchgate.net While steryl ferulates are present in many cereal grains, they have been reported to be absent in oat bran. researchgate.net

Variation in Content and Composition Across Plant Genotypes and Environmental Factors

The content and composition of steryl ferulates, including this compound, in cereals are influenced by both genetic and environmental factors. researchgate.netresearchgate.net Studies on wheat and rye have shown that the genotype and the growing location significantly affect the content and composition of steryl ferulates. researchgate.netresearchgate.net For instance, the amount of steryl ferulates was found to be higher in spring wheat genotypes compared to winter wheats. researchgate.net In durum wheat, it has been observed that the genotype has a significant effect on the content of bound phenolic acids, which includes steryl ferulates. cerealsgrains.org

Environmental conditions also play a crucial role. mdpi.com For wheat, the growing location has a significant impact on steryl ferulate levels. researchgate.net In rice, the γ-oryzanol content and the composition of steryl ferulates are influenced by environmental conditions. researchgate.net Similarly, in corn, steryl ferulate levels are significantly affected by the corn hybrid as well as by the growing locations. ethz.ch The year of growth, however, was not found to cause considerable variation in wheat steryl ferulate content. researchgate.net This natural variation is important for plant breeders who aim to select genotypes with higher levels of these beneficial compounds. researchgate.netresearchgate.net

Distribution within Plant Anatomical Structures

Steryl ferulates, including this compound, are not uniformly distributed throughout the cereal grain. They are characteristically concentrated in the outer layers of the kernel, particularly the bran. helsinki.firesearchgate.net In wheat and rye, the highest content of steryl ferulates is found in the bran, with levels decreasing towards the inner parts of the kernel. helsinki.fi Specifically in wheat, steryl ferulates are densely located in the aleurone and hyaline layers of the bran. ethz.ch They are generally absent from the endosperm tissues. researchgate.net

In corn, a similar distribution pattern is observed, with the majority of steryl ferulates located in the bran. ethz.ch Within the corn bran, the aleurone layer contains the highest concentration of these compounds. helsinki.fiethz.ch This localization in the bran and germ fractions means that whole grain products are excellent sources of these compounds. researchgate.net

Isolation and Purification Methodologies for Trans Campestanyl Ferulate

Extraction Techniques from Plant Biomass

The initial step in isolating trans-campestanyl ferulate involves its extraction from plant sources, where it commonly co-occurs with other lipids and phytosterols (B1254722). Steryl ferulates are found in various grains, including rice, wheat, and corn. researchgate.netmasterorganicchemistry.com The choice of extraction technique depends on factors such as the nature of the plant material, the desired yield, and environmental considerations.

Conventional methods like Soxhlet extraction and maceration are widely employed. acs.org Soxhlet extraction is a continuous process that uses solvents like n-hexane, ethanol (B145695), or acetone (B3395972) to efficiently extract lipids, including steryl ferulates. acs.orgnih.gov Maceration is a simpler, though sometimes less efficient, method involving soaking the plant material in a suitable solvent at room temperature. acs.org

More contemporary and environmentally friendly "green" techniques are also utilized. These include supercritical CO2 extraction and subcritical liquefied dimethyl ether (DME) extraction , which offer high selectivity and leave no toxic solvent residues. The efficiency of any extraction method is significantly influenced by the polarity of the solvent used, which must be optimized to selectively solubilize steryl ferulates. nih.gov For instance, studies on rice bran oil have demonstrated the effectiveness of various solvent systems and advanced extraction technologies in yielding extracts rich in γ-oryzanol, a mixture containing campesteryl ferulate. lsu.edu

The table below summarizes common extraction techniques for steryl ferulates.

| Extraction Technique | Common Solvents/Conditions | Plant Source Examples | Key Characteristics |

| Soxhlet Extraction | n-Hexane, Ethanol, Acetone | Rice Bran, Wheat Germ | Continuous, efficient, well-established |

| Maceration | Ethanol, Methylene Chloride | Various plant materials | Simple, inexpensive, suitable for bulk extraction |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (often with ethanol as a co-solvent) | Rice Bran, Corn | "Green" technique, high selectivity, tunable |

| Solvent Extraction with Saponification | Ethanolic KOH followed by solvent partitioning | Rice Bran Oil | Removes interfering triglycerides, releases bound lipids |

Chromatographic Separation Strategies

Following extraction, the crude extract, which is a complex mixture of compounds, must be subjected to chromatographic techniques to separate and purify this compound from other steryl ferulates and lipids.

High-Performance Liquid Chromatography (HPLC) is the most prominent technique for the separation and purification of steryl ferulates. bohrium.comaocs.org Reversed-phase (RP-HPLC) is particularly common, utilizing a non-polar stationary phase, typically an octadecylsilane (B103800) (ODS or C18) column, and a polar mobile phase. researchgate.netnih.govwikipedia.org

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. vcu.eduphenomenex.com Mobile phases are often gradient systems composed of solvents like acetonitrile, methanol (B129727), isopropanol, and water, allowing for the fine-tuned separation of structurally similar steryl ferulates. nih.govgoogle.com For preparative purposes, recycle HPLC systems, which pass the sample through the column multiple times, have been used to achieve high purity (over 99%) isolation of compounds like campesteryl ferulate. researchgate.net Detection is commonly achieved using UV detectors, as the ferulate moiety has a characteristic UV absorbance, or Mass Spectrometry (MS) for simultaneous identification. researchgate.netnih.gov

The table below details typical parameters for HPLC separation of steryl ferulates.

| HPLC Mode | Stationary Phase (Column) | Mobile Phase Composition (Examples) | Detection Method |

| Reversed-Phase (RP-HPLC) | ODS (C18), Cholesteryl-packed | Acetonitrile/Isopropanol | UV (e.g., 325 nm) |

| Reversed-Phase (RP-HPLC) | ODS (C18) | Methanol/Tetrahydrofuran and Acetonitrile/Water | DAD, MS |

| Preparative Recycle HPLC | Combination of ODS and Cholesteryl columns | Not specified | Not specified |

Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of steryl ferulates. aocs.org However, due to their low volatility, these compounds cannot be analyzed directly. nih.gov A crucial prerequisite for GC analysis is a derivatization step to convert the polar hydroxyl groups into more volatile ethers or esters. aocs.org

The most common derivatization method is silylation , which involves reacting the steryl ferulate with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net This process significantly increases the volatility of the molecule, allowing it to be vaporized and passed through the GC column for separation. youtube.com The separated TMS-derivatized compounds can then be identified and quantified by MS, which provides detailed structural information based on their mass fragmentation patterns. researchgate.netaocs.orgcerealsgrains.org

While primarily an extraction technique, Supercritical Fluid technology can also be integrated into purification strategies, often referred to as Supercritical Fluid Chromatography (SFC). In the context of initial isolation, Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂) is highly effective for selectively extracting lipophilic compounds like steryl ferulates from plant biomass. lsu.edudss.go.th

The solvent power of supercritical CO₂ can be precisely controlled by modifying the temperature and pressure, allowing for the targeted extraction of specific compound classes. dss.go.thnih.gov For instance, optimal conditions for extracting γ-oryzanol from rice bran have been identified at high pressures (e.g., 500 bar) and moderate temperatures (e.g., 62 °C). nih.gov The selectivity of SFE can be further enhanced by adding a small amount of a polar co-solvent, or modifier, such as ethanol. spkx.net.cn This "green" technique is advantageous as it avoids the use of organic solvents, and the CO₂ can be easily removed from the extract by depressurization. nih.gov

Purity Assessment Techniques in Research Contexts

Once this compound has been isolated, its purity must be rigorously assessed. This is essential to ensure that the characterized biological activity or chemical properties are attributable to the compound itself and not to co-eluting impurities. A combination of chromatographic and spectroscopic methods is typically employed. nih.govfrontiersin.org

Initially, the purity can be evaluated chromatographically. A single, sharp, and symmetrical peak in an HPLC analysis using multiple detection wavelengths (e.g., with a Diode Array Detector, DAD) or in a GC analysis provides a strong indication of high purity. nih.gov

For definitive structural confirmation and purity assessment, spectroscopic techniques are indispensable. tutorchase.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the chemical structure, including the arrangement of protons and carbons, confirming the identity of the isolated compound. researchgate.net Quantitative NMR (qNMR) can also be used to determine purity without needing a reference standard of the isolated compound. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and provides fragmentation patterns that help confirm the structure of the molecule. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the characteristic functional groups present in the molecule. researchgate.net

By comparing the acquired spectral data with literature values or through complete structural elucidation, researchers can confirm the identity and establish the purity of the isolated this compound. researchgate.netnih.gov

Synthetic Approaches to Trans Campestanyl Ferulate and Analogues

Chemical Synthesis Pathways for Steryl Ferulates

Chemical synthesis provides a direct route to steryl ferulates, though it often requires careful control of reaction conditions and the use of protecting groups to achieve desired products with high purity. ethz.chnih.gov These pathways are often preferred for commercial production due to potentially higher productivity compared to enzymatic routes. nih.gov

The core of the chemical synthesis of trans-campestanyl ferulate is the esterification reaction between the hydroxyl group of campestanol (B1668247) and the carboxylic acid group of ferulic acid. A common synthetic strategy involves a three-step process: protection of the phenolic hydroxyl group of ferulic acid, esterification with the sterol, and subsequent deprotection to yield the final product. ethz.chgoogle.com

To improve the efficiency of steryl ferulate synthesis, various catalytic systems have been developed. These catalysts aim to increase the reaction rate, conversion of substrates, and selectivity towards the desired ester product.

One established method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. google.com This system is effective for the esterification of an acetylated ferulic acid with phytosterols (B1254722). google.com In one example of this method, β-sitosteryl (4-O-acetyl)ferulate was synthesized using DCC and DMAP, which was then deprotected to give β-sitosteryl ferulate with a high yield of 92%. nih.gov

More recently, acidic ionic liquids (ILs) have been explored as efficient and environmentally friendlier catalysts for esterification. nih.govacs.org In a study synthesizing phytosterol ferulate, the acidic IL 1-butylsulfonate-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([BSO₃HMim]OTF) was found to be highly effective. nih.gov Under optimized conditions (100 °C for 2.5 hours), this system achieved a phytosterol conversion rate of over 99% and a product selectivity of more than 83%. acs.org The use of ILs can significantly shorten reaction times compared to other methods. nih.govmdpi.com

Table 1: Comparison of Chemical Catalytic Systems for Steryl Ferulate Synthesis

| Catalyst System | Substrates | Key Conditions | Conversion/Yield | Selectivity | Source(s) |

|---|---|---|---|---|---|

| DCC / DMAP | 4-O-acetylferulic acid, β-sitosterol | Dichloromethane, 25°C, 48 hr | 80% (acetylated form) | Not specified | google.com |

| [BSO₃HMim]OTF | Ferulic acid, β-sitosterol | Toluene (B28343), 100°C, 2.5 hr | >99% | >83% | nih.govacs.org |

| Mercuric Acetate (for vinyl ferulate intermediate) | Ferulic acid, Vinyl acetate | Not specified, 12 hr | 46% (vinyl ferulate) | Not specified | nih.govacs.org |

A critical aspect of the chemical synthesis of steryl ferulates is the management of the reactive phenolic hydroxyl group on the ferulic acid molecule. ethz.ch To prevent unwanted side reactions and ensure the esterification occurs at the carboxylic acid site, this hydroxyl group is temporarily masked with a protecting group. jocpr.comorganic-chemistry.org

A common strategy is the acetylation of ferulic acid to form 4-acetyloxy-3-methoxy-cinnamic acid. google.comresearchgate.net This is typically achieved by reacting ferulic acid with acetic anhydride (B1165640) in the presence of a base like pyridine. google.com After the acetylated ferulic acid is successfully esterified with the sterol, the acetyl protecting group must be removed in a deprotection step to yield the final steryl ferulate. google.com This final step can be accomplished using a mild base, such as potassium carbonate in methanol (B129727) or aqueous ammonium (B1175870) chloride, to hydrolyze the acetyl ester and restore the phenolic hydroxyl group. nih.govgoogle.com The use of such protecting groups is essential for achieving high yields and purity in the final product, as it directs the chemical transformation to the desired functional group.

Enzymatic Synthesis of this compound and Related Esters

Enzymatic synthesis offers an alternative to chemical methods, often providing high specificity under milder reaction conditions and avoiding the use of potentially toxic catalysts. researchgate.netscilit.com This is particularly advantageous when the synthesized compounds are intended for food or pharmaceutical applications. researchgate.net Lipases and ferulic acid esterases are the primary enzymes explored for this purpose.

Lipases are widely used to catalyze the esterification of phytosterols. researchgate.net The synthesis of steryl ferulates using lipases can be achieved through two primary approaches: direct esterification of a sterol with ferulic acid, or transesterification of a sterol with a ferulic acid ester, such as ethyl ferulate. researchgate.netscilit.com

In a key study, lipase (B570770) from Candida rugosa was used to catalyze the synthesis of β-sitosteryl ferulate. researchgate.net The researchers compared direct esterification with transesterification using ethyl ferulate as the acyl donor. After five days of incubation, the transesterification approach yielded a higher amount of the steryl ferulate (55% yield) compared to the direct esterification method (35% yield). researchgate.netscilit.com While effective, these enzymatic reactions can be slow, with some lipase-catalyzed reactions requiring up to 10 days to complete. nih.govacs.org Lipase-catalyzed esterification of other sterols and triterpene alcohols with fatty acids has also been successfully demonstrated, showing the broad applicability of this method. kyoto-u.ac.jp

Table 2: Lipase-Catalyzed Synthesis of Steryl Ferulates

| Enzyme | Reaction Type | Substrates | Reaction Time | Yield | Source(s) |

|---|---|---|---|---|---|

| Candida rugosa lipase | Direct Esterification | β-sitosterol, Ferulic acid | 5 days | 35% | researchgate.netscilit.com |

| Candida rugosa lipase | Transesterification | β-sitosterol, Ethyl ferulate | 5 days | 55% | researchgate.netscilit.com |

| Candida rugosa lipase | Transesterification (chemoenzymatic) | Phytosterols, Vinyl ferulate | 10 days | Not specified | nih.govacs.org |

Feruloyl esterases (FAEs) are enzymes that naturally catalyze the hydrolysis of the ester bond between ferulic acid and carbohydrates in plant cell walls. frontiersin.orgdiva-portal.org However, under conditions of low water activity, the catalytic action of these enzymes can be reversed to favor synthesis through esterification or transesterification. diva-portal.org

This capability makes FAEs a promising tool for the targeted synthesis of bioactive compounds, including steryl ferulates. diva-portal.org By catalyzing the formation of an ester bond between a hydroxycinnamic acid and an alcohol, FAEs can be used to modify natural antioxidants to create derivatives with altered properties, such as increased lipophilicity. google.com While the use of FAEs for synthesizing a range of phenolic esters is established, their specific application for producing this compound is a developing area of research compared to the more extensively studied lipase-catalyzed methods. diva-portal.org

Semi-synthesis of Derivatives for Structural Modification Studies

The semi-synthesis of derivatives based on the core structure of this compound is a pivotal area of research aimed at enhancing the molecule's inherent biological activities and improving its physicochemical properties. Structural modifications are strategically designed to address limitations such as poor solubility in either aqueous or lipid-based systems, thereby improving bioavailability and suitability for various applications. researchgate.netnih.gov The primary targets for modification are the hydroxyl group on the sterol framework and the functional groups of the ferulic acid moiety. researchgate.netresearchgate.net Common semi-synthetic strategies include enzymatic-catalyzed reactions and chemical esterification, which allow for the creation of a diverse range of analogues.

Enzymatic synthesis is a favored approach due to its high selectivity and milder reaction conditions. Lipases, particularly from Candida rugosa, are frequently employed to catalyze the esterification between a stanol and ferulic acid. researchgate.net Two primary enzymatic routes are utilized: direct esterification and transesterification.

Direct Esterification : This method involves the direct reaction of the sterol (e.g., campestanol) with ferulic acid. While straightforward, this approach can be limited by lower yields. For instance, studies using Candida rugosa lipase to synthesize β-sitosterol ferulates via direct esterification reported yields of approximately 35%. researchgate.net

Transesterification : This is often a more efficient method where the sterol reacts with an activated form of ferulic acid, such as ethyl ferulate. researchgate.net This two-step process, which may involve the initial chemical synthesis of the ferulic acid ester followed by enzymatic reaction with the sterol, can significantly improve yields, with reports showing conversions as high as 55%. researchgate.net The process has been successfully applied to synthesize stanol trans-feruloyl esters from mixtures containing β-sitostanol and β-campestanol. researchgate.netresearchgate.net

The following table summarizes the comparison between these two enzymatic approaches for synthesizing steryl ferulate derivatives.

| Reaction Type | Reactants | Catalyst | Reported Yield | Reference |

| Direct Esterification | β-Sitosterol + Ferulic Acid | Candida rugosa Lipase | ~35% | researchgate.net |

| Transesterification | β-Sitosterol + Ethyl Ferulate | Candida rugosa Lipase | ~55% | researchgate.net |

Chemical synthesis methods provide alternative routes for creating these derivatives. A conventional approach involves the direct esterification of a phytosterol with ferulic acid using an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions in a solvent like toluene. More modern techniques have been developed to improve efficiency and yield. One such innovative method utilizes acidic ionic liquids as catalysts. In a study synthesizing phytosterol ferulates, a mixture including campesterol (B1663852) ferulate was produced by reacting phytosterols with ferulic acid in toluene with an acidic ionic liquid catalyst at 100 °C for 2.5 hours. acs.org This method resulted in an average yield of 55.6% after purification via silica (B1680970) gel column chromatography. acs.org

These structural modification studies aim to produce derivatives with tailored properties. For example, esterification can increase the lipophilicity of the molecule, making it more suitable for use in oil-based food and cosmetic formulations while retaining the potent antioxidant capacity of the ferulic acid component. google.com

The table below outlines key findings from research on the chemical synthesis of phytosterol ferulate derivatives.

| Sterol Source | Ferulic Acid Source | Catalyst/Reagent | Reaction Conditions | Outcome | Reference |

| Phytosterols | Ferulic Acid | Acidic Ionic Liquid | Toluene, 100 °C, 2.5 h | 55.6% yield of purified phytosterol ferulates | acs.org |

| β-Sitosterol | Ferulic Acid | p-Toluenesulfonic Acid | Toluene, Reflux | Synthesis of β-Sitosteryl ferulate | |

| Ferulic Acid | Thionyl Chloride | N/A | N/A | Activation of ferulic acid for esterification | researchgate.net |

Through these semi-synthetic modifications, researchers can systematically investigate how changes to the campestanyl or ferulate portions of the molecule impact its biological functions, leading to the development of novel compounds with enhanced therapeutic or functional properties. researchgate.net

Biosynthetic Pathways and Regulation of Trans Campestanyl Ferulate

Precursor Biosynthesis: Campestanol (B1668247) (Phytosterol Pathway)

Campestanol is a phytostanol, a saturated plant sterol, derived from its unsaturated precursor, campesterol (B1663852). The biosynthesis of campesterol is a complex process originating from the isoprenoid pathway. biorxiv.org It is an essential component of plant cell membranes, influencing their fluidity and permeability, and serves as a precursor for brassinosteroid hormones. biorxiv.orgresearchgate.net

The primary pathway for the biosynthesis of phytosterols (B1254722), including campesterol, in the plant cell's cytosol is the mevalonate (B85504) (MVA) pathway. biorxiv.orgnih.gov This pathway begins with the fundamental building block, acetyl-CoA. biorxiv.orgnih.gov Through a series of enzymatic reactions, acetyl-CoA is converted into the five-carbon (C5) isoprenoid precursor, isopentenyl diphosphate (B83284) (IPP). biorxiv.orgnih.gov

The initial steps of the MVA pathway are well-established and involve several key enzymatic conversions. nih.gov While the MVA pathway is the major contributor to cytosolic sterol synthesis, including campesterol, some studies indicate a degree of crossover with the plastid-localized methylerythritol phosphate (B84403) (MEP) pathway, which also produces IPP. nih.gov However, for phytosterols, the MVA route is predominant. nih.gov The reduction of the C-24 double bond in 24-methylenecholesterol (B1664013) by the enzyme DIM/DWF1 ultimately yields campesterol, which can then be converted to campestanol. biorxiv.org

Table 1: Key Enzymatic Steps in the Mevalonate (MVA) Pathway

| Step | Substrate | Enzyme | Product |

| 1 | Acetyl-CoA (x2) | Acetoacetyl-CoA thiolase (AACT) | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase (HMGS) | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate (MVA) |

| 4 | Mevalonate | Mevalonate kinase (MK) | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate-5-diphosphate |

| 6 | Mevalonate-5-diphosphate | Mevalonate-5-diphosphate decarboxylase (MDD) | Isopentenyl diphosphate (IPP) |

This table outlines the sequential conversion of acetyl-CoA to the isoprenoid building block, IPP, via the MVA pathway. nih.govacs.org

The C5 units of IPP, along with its isomer dimethylallyl diphosphate (DMAPP), are the fundamental building blocks for all isoprenoids. nih.govcreative-proteomics.com These units are sequentially condensed to form progressively longer linear chains. nih.gov

The key steps integrating IPP/DMAPP into the phytosterol backbone are:

Farnesyl Diphosphate (FPP) Synthesis : IPP and DMAPP are condensed to form the C15 molecule farnesyl diphosphate (FPP). mdpi.com This reaction is catalyzed by FPP synthase. mdpi.com

Squalene (B77637) Synthesis : Two molecules of FPP are joined in a head-to-head condensation reaction by the enzyme squalene synthase to form the C30 triterpene, squalene. researchgate.netmdpi.com This is a critical regulatory point in sterol biosynthesis. researchgate.net

Cyclization : Squalene undergoes epoxidation to form 2,3-oxidosqualene. mdpi.com In plants, this intermediate is then cyclized by cycloartenol (B190886) synthase to form cycloartenol, the first cyclic precursor in the phytosterol pathway, distinguishing it from cholesterol synthesis in animals which proceeds via lanosterol. biorxiv.orgmdpi.com

Conversion to Campesterol : Cycloartenol undergoes a series of subsequent modifications, including demethylations and isomerizations, to yield various phytosterols, ultimately leading to campesterol. biorxiv.org Campesterol is then saturated to form campestanol.

Precursor Biosynthesis: Ferulic Acid (Phenylpropanoid Pathway)

Ferulic acid is a hydroxycinnamic acid synthesized in plants through the phenylpropanoid pathway. mdpi.comwikipedia.org This pathway is central to the production of a vast array of plant secondary metabolites, including lignins, flavonoids, and phenolic acids. wikipedia.orgmdpi.com The starting point for this pathway is the aromatic amino acid L-phenylalanine. mdpi.comwikipedia.org

The biosynthesis proceeds through a core sequence of enzymatic reactions:

Phenylalanine is first deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. wikipedia.orgresearchgate.net

Cinnamic acid is then hydroxylated at the para-position by Cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. wikipedia.orgresearchgate.net

p-Coumaric acid serves as a crucial branch point. For ferulic acid synthesis, it is typically hydroxylated at the 3-position by p-Coumarate 3-hydroxylase (C3H) to yield caffeic acid. researchgate.netnih.gov

Finally, the 3-hydroxyl group of caffeic acid is methylated by Caffeic acid O-methyltransferase (COMT) to produce ferulic acid. mdpi.comresearchgate.net

An alternative route involves the activation of p-coumaric acid to p-coumaroyl-CoA by 4-Coumarate-CoA ligase (4CL) , followed by reactions catalyzed by hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) and caffeoyl-CoA O-methyltransferase (CCoAOMT). mdpi.comnih.gov

Table 2: Core Enzymes in the Biosynthesis of Ferulic Acid

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. wikipedia.orgresearchgate.net |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. wikipedia.orgresearchgate.net |

| p-Coumarate 3-hydroxylase | C3H | Hydroxylates p-coumaric acid to form caffeic acid. researchgate.netnih.gov |

| Caffeic acid O-methyltransferase | COMT | Methylates caffeic acid to form ferulic acid. researchgate.netnih.gov |

This table summarizes the primary enzymes involved in converting L-phenylalanine to ferulic acid via the phenylpropanoid pathway.

Enzymatic Esterification Mechanisms in Planta

The final step in the biosynthesis of trans-campestanyl ferulate is the formation of an ester bond between the hydroxyl group of campestanol and the carboxyl group of ferulic acid. This reaction is catalyzed by specific enzymes in the plant.

The esterification of sterols with acyl donors is carried out by a class of enzymes known as acyltransferases. researchgate.netnih.gov For the formation of steryl ferulates, the acyl donor is feruloyl-Coenzyme A (feruloyl-CoA), which is the activated form of ferulic acid. The enzymes responsible belong to the broader BAHD acyltransferase superfamily, which catalyze the transfer of an acyl group from a CoA-thioester to an alcohol acceptor. nih.gov

Research on steryl ester biosynthesis has identified Acyl-CoA Sterol Acyltransferases (ASATs) as key enzymes. researcher.life For instance, an Arabidopsis gene (AtSAT1) encoding a sterol O-acyltransferase was identified; when overexpressed, it led to a significant accumulation of steryl esters. nih.gov While this specific enzyme showed a preference for cycloartenol as the acyl acceptor, its activity altered the entire profile of steryl esters, including a decrease in campesterol esters, indicating its role within the broader metabolic network of sterol esterification. nih.gov

While the general class of enzymes responsible for steryl ferulate formation is known to be acyltransferases, the specific enzyme that catalyzes the esterification of campestanol with feruloyl-CoA to form this compound has not been definitively isolated and characterized in all plant species. The presence of campestanyl ferulate has been noted in the γ-oryzanol fraction of certain rice varieties, suggesting the existence of the necessary enzymatic machinery. researcher.life

Studies have identified enzymes with similar functions, providing strong indications of the type of catalyst involved. For example, a feruloyl-CoA transferase (ASFT) was identified in Arabidopsis thaliana that is required for suberin biosynthesis and is capable of transferring ferulate from feruloyl-CoA to long-chain fatty alcohols. nih.gov This demonstrates the plant's capacity to utilize feruloyl-CoA for esterification with hydroxylated lipid-like molecules. It is highly probable that a related but specific acyltransferase, with a substrate preference for campestanol and other phytostanols, is responsible for the synthesis of this compound in planta. However, literature to date has focused more on the enzymes creating fatty acid esters of sterols or the ferulic acid esters of triterpene alcohols and unsaturated sterols like campesterol, leaving the precise enzyme for campestanyl ferulate an area for further investigation. researchgate.netnih.gov

Genetic Basis and Regulation of Steryl Ferulate Biosynthesis

The biosynthesis of steryl ferulates, including this compound, is a complex process that involves the convergence of the phenylpropanoid and isoprenoid/sterol biosynthetic pathways. The final key step is the esterification of a stanol, such as campestanol, with ferulic acid. While the complete enzymatic and genetic framework is still under active investigation, significant progress has been made in identifying the key gene families and regulatory networks, primarily through studies in model grass species like rice (Oryza sativa) and wheat (Triticum aestivum).

The formation of steryl ferulates is catalyzed by acyltransferases, which transfer an acyl group from a donor molecule to an acceptor. cropscipublisher.com In the context of steryl ferulate synthesis, this involves the transfer of a feruloyl group from an activated ferulic acid donor, such as feruloyl-CoA, to the 3-β-hydroxyl group of a sterol or stanol. The enzymes responsible for this reaction are believed to belong to the broader class of sterol acyltransferases and the BAHD family of acyl-CoA transferases. cropscipublisher.comfrontiersin.org

Acyl-CoA:Sterol Acyltransferases (ASATs)

Research has strongly implicated Acyl-CoA:Sterol Acyltransferases (ASATs) in the biosynthesis of steryl ferulates. cropscipublisher.com ASATs are a class of enzymes that catalyze the esterification of sterols with fatty acids, using acyl-CoA as the acyl donor. It is hypothesized that certain ASATs can also utilize hydroxycinnamoyl-CoAs, like feruloyl-CoA, as substrates. In rice, a family of genes encoding ASAT enzymes (OsASAT) has been identified and is thought to be involved in the synthesis of γ-oryzanol, a mixture of steryl ferulates. cropscipublisher.com The expression of these genes is correlated with the accumulation of steryl ferulates during grain development. cropscipublisher.com

The BAHD Acyltransferase Superfamily

The BAHD family of acyltransferases is named after the first four enzymes characterized in this group: BEAT (benzylalcohol O-acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyltransferase), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase). oup.com These enzymes are known to catalyze the transfer of acyl-CoA esters to various acceptor molecules and play a crucial role in the biosynthesis of a wide array of plant secondary metabolites. oup.comresearchgate.net

Several members of the BAHD family have been identified as candidates for catalyzing the feruloylation of arabinoxylans in the cell wall of grasses. frontiersin.orgmdpi.com While this is a different process from the biosynthesis of free steryl ferulates, it demonstrates the capacity of BAHD enzymes to utilize feruloyl-CoA. It is plausible that specific BAHD acyltransferases are responsible for the esterification of sterols and stanols with ferulic acid. For instance, studies on potato have identified HXXXD/BAHD acyltransferases that are involved in cross-linking phenolics and aliphatic monomers during suberin assembly, a process that also involves feruloylation. mdpi.com In Arabidopsis, an aliphatic suberin feruloyl transferase (ASFT) from the BAHD family has been shown to catalyze the conjugation of ferulic acid to ω-hydroxy fatty acids and fatty alcohols. mdpi.comoup.com This functional versatility suggests that other members of this large gene family could be dedicated to steryl ferulate biosynthesis.

Transcriptional Regulation

The biosynthesis of steryl ferulates is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stresses. Studies in rice and other plants have identified several families of transcription factors (TFs) that likely control the expression of the structural genes involved in the pathway.

MYB Transcription Factors: The MYB (myeloblastosis) family of transcription factors are key regulators of various metabolic pathways, including the phenylpropanoid pathway which produces ferulic acid. In rice, MYB TFs have been identified as potential regulators of suberin biosynthesis genes in the exodermis. oup.com Given the shared precursors and enzymatic steps between suberin and steryl ferulate biosynthesis, it is highly probable that MYB factors also regulate the genes responsible for producing campestanyl ferulate. For example, in kiwifruit, MYB transcription factors have been shown to regulate a feruloyl transferase involved in wound-induced suberization. biorxiv.org

WRKY Transcription Factors: WRKY TFs are another large family of regulatory proteins in plants, often involved in responses to biotic and abiotic stress. In tomato, WRKY71, along with MYB TFs, has been shown to regulate gene expression in the exodermis during suberization. biorxiv.org The co-regulation by both MYB and WRKY TFs suggests a complex regulatory network that can fine-tune the production of feruloylated compounds in response to specific signals.

NAC Transcription Factors: NAC [No Apical Meristem (NAM), Arabidopsis Transcription Activator Factor (ATAF), and Cup-shaped Cotyledon (CUC)] transcription factors are also implicated in the regulation of secondary wall biosynthesis and stress responses. Overexpression of the rice OsNAC5 gene led to increased lignin (B12514952) content, a process closely related to ferulic acid metabolism, and improved drought tolerance. nih.gov This indicates that NAC TFs can influence the upstream pathways that provide precursors for steryl ferulate synthesis.

The expression of genes involved in steryl ferulate biosynthesis can also be influenced by environmental factors such as drought and temperature, as well as by the developmental stage of the plant, particularly during grain filling. ethz.chresearchgate.net This regulation ensures that these compounds are produced when and where they are needed for functions such as membrane stability and antioxidant defense.

Below is an interactive data table summarizing the key genes and gene families implicated in the biosynthesis and regulation of steryl ferulates.

| Gene/Gene Family | Proposed Function | Organism(s) Studied | Citations |

| Structural Genes | |||

| OsASAT | Acyl-CoA:Sterol Acyltransferase; likely involved in the esterification of sterols with ferulic acid. | Oryza sativa (Rice) | cropscipublisher.com |

| BAHD Acyltransferases | Superfamily of enzymes, some of which are candidates for catalyzing feruloylation of sterols/stanols. | Oryza sativa (Rice), Solanum tuberosum (Potato), Arabidopsis thaliana | frontiersin.orgmdpi.commdpi.comoup.com |

| StFHT | Feruloyl Transferase involved in suberin biosynthesis. | Solanum tuberosum (Potato) | mdpi.com |

| AtASFT | Aliphatic Suberin Feruloyl Transferase; conjugates ferulic acid to ω-hydroxy fatty acids. | Arabidopsis thaliana | mdpi.comoup.com |

| Regulatory Genes (Transcription Factors) | |||

| MYB family | Transcriptional regulation of phenylpropanoid and suberin biosynthesis pathways. | Oryza sativa (Rice), Solanum lycopersicum (Tomato), Kiwifruit | oup.combiorxiv.org |

| WRKY family | Transcriptional regulation, often in conjunction with MYB factors, in stress responses and secondary metabolism. | Solanum lycopersicum (Tomato), Oryza sativa (Rice) | oup.combiorxiv.org |

| NAC family | Regulation of secondary wall biosynthesis and stress-responsive pathways. | Oryza sativa (Rice) | nih.gov |

Mechanistic Investigations of Biological Activities of Trans Campestanyl Ferulate

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant capacity of trans-campestanyl ferulate is a key area of research. Its ability to neutralize free radicals is attributed to the ferulic acid moiety of the molecule. This activity is primarily mediated through hydrogen atom transfer and electron transfer pathways, which collectively contribute to the inhibition of lipid peroxidation.

This compound has demonstrated a significant ability to inhibit lipid peroxidation in various in vitro models. ethz.chnih.gov Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, and its inhibition is a crucial aspect of antioxidant defense. Studies have shown that steryl ferulates can effectively retard this process. ethz.ch For instance, in models using methyl linoleate, steryl ferulates were able to slow down autoxidation. ethz.ch The inhibitory effects of phytosteryl ferulates, including campestanyl ferulate, on lipid peroxidation have been found to be comparable to that of α-tocopherol, a well-established antioxidant. nih.govnih.gov

Research comparing the antioxidant efficacy of individual steryl ferulates has revealed subtle but important differences. In some radical scavenging models, campestanyl ferulate, along with sitostanyl ferulate, has shown high rate constants for radical scavenging, suggesting potent activity. macromolchem.com When compared to standard antioxidants, the inhibitory effects of γ-oryzanol (a mixture containing campestanyl ferulate) and its components on lipid peroxidation were found to be comparable to α-tocopherol. nih.gov However, in some assays, free ferulic acid and α-tocopherol have demonstrated higher radical scavenging activity than steryl ferulates at certain concentrations. helsinki.fi It has also been noted that steryl ferulates extracted from rye and wheat bran, which contain campestanyl ferulate, can inhibit hydroperoxide formation more effectively than some synthetic steryl ferulates or those from rice. helsinki.fi

The following table summarizes the comparative antioxidant activities from a study evaluating various steryl ferulates.

Table 1: Kinetic Parameters for DPPH Radical Scavenging by Various Ferulates

| Compound | Rate Constant (k) (M⁻¹s⁻¹) |

|---|---|

| Campestanyl ferulate | 1.2 ± 0.1 |

| Sitostanyl ferulate | 1.2 ± 0.1 |

| Campesteryl ferulate | 1.0 ± 0.1 |

| Sitosteryl ferulate | 1.0 ± 0.1 |

| Stigmasteryl ferulate | 1.0 ± 0.1 |

| Cholesteryl ferulate | 1.0 ± 0.1 |

| Cycloartenyl ferulate | 0.8 ± 0.1 |

| 24-methylenecycloartanyl ferulate | 0.8 ± 0.1 |

| Ferulic acid | 0.9 ± 0.1 |

| Methyl ferulate | 0.9 ± 0.1 |

| Ethyl ferulate | 0.9 ± 0.1 |

| Pyrogallol (Positive Control) | 11.1 ± 1.0 |

Adapted from a 2016 study on the antioxidant activity of individual steryl ferulates. macromolchem.com

Anti-Inflammatory Effects (Pre-clinical models)

Pre-clinical studies have indicated that phytosteryl ferulates, as components of γ-oryzanol, possess anti-inflammatory properties. nih.govresearchgate.net In a mouse model of colitis, γ-oryzanol, which contains campestanyl ferulate, markedly inhibited inflammatory reactions. nih.gov This included a reduction in the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Furthermore, these compounds have been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govnih.gov The anti-inflammatory effect is thought to be mediated, at least in part, by the antioxidant activity of the ferulic acid moiety, which can scavenge free radicals and inhibit the production of reactive oxygen species. nih.gov

Antimicrobial Properties (In vitro studies)

The antimicrobial potential of ferulic acid and its esters has been explored in various in vitro studies. Ferulic acid itself has demonstrated antibacterial properties. nih.gov The esterification of ferulic acid can enhance its antibacterial activity by increasing its lipophilicity, which may facilitate its penetration through the lipid bilayer of bacterial cell membranes. nih.gov Studies on various ferulic acid esters have shown inhibitory activity against both Gram-negative and Gram-positive bacteria. nih.gov For instance, certain alkyl ferulates have been found to damage the cell wall of bacteria like P. aeruginosa. nih.gov While direct studies focusing solely on the antimicrobial properties of this compound are less common, the known antimicrobial activity of the broader class of ferulates suggests its potential in this area. nih.govmdpi.com

Modulation of Cellular Processes (e.g., Oxidative Stress in Cell Models)

This compound is a component of γ-oryzanol, a mixture of steryl ferulates found in rice bran. mdpi.comnih.gov Research into the biological activities of this mixture and its individual components has shed light on their ability to modulate cellular processes, particularly those related to oxidative stress. The antioxidant capacity of steryl ferulates is primarily attributed to the ferulic acid moiety, which can scavenge free radicals, while the sterol portion enhances lipid solubility, allowing for better interaction with cell membranes. mdpi.comscispace.com

Studies using various cell models have demonstrated that phytosteryl ferulates can mitigate oxidative damage. In vitro experiments on human embryonic kidney (HEK-293) cells showed that pretreatment with the main components of γ-oryzanol could prevent reactive oxygen species (ROS) production induced by hydrogen peroxide (H₂O₂). nih.gov This protective effect is linked to the ability of these compounds to not only scavenge free radicals directly but also to enhance the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutases (SODs). nih.gov

Furthermore, phytosteryl ferulates have been shown to influence inflammatory pathways that are closely linked with oxidative stress. In a study using RAW 264.7 macrophage cells, phytosteryl ferulates inhibited the nuclear translocation of nuclear factor kappa-B (NF-κB). mdpi.comresearchgate.net NF-κB is a key transcription factor that, when activated by stimuli including oxidative stress, moves into the nucleus to promote the expression of pro-inflammatory genes. mdpi.com By inhibiting this process, phytosteryl ferulates can interrupt the cycle of inflammation and oxidative stress at a cellular level.

The lipophilic nature of ferulic acid esters, including this compound, is believed to enhance their affinity for cell membranes compared to free ferulic acid. scispace.com This characteristic may allow them to offer more effective protection to the phospholipid bilayer against lipid peroxidation, a key event in oxidative stress-induced cell damage. scispace.com

Table 1: Summary of In Vitro Studies on Phytosteryl Ferulates and Oxidative Stress

| Cell Model | Inducing Agent | Compound(s) Studied | Observed Effects | Reference(s) |

|---|---|---|---|---|

| HEK-293 Cells | Hydrogen Peroxide (H₂O₂) | γ-Oryzanol / Major Components | Prevented H₂O₂-induced ROS generation; Increased SOD activity and expression. | nih.gov |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Phytosteryl Ferulates | Inhibited the nuclear translocation of NF-κB. | mdpi.comresearchgate.net |

Pre-clinical Evaluation of Potential Health Benefits (e.g., Anti-diabetic, Neuroprotective, Hepatoprotective effects in animal models, if specifically linked or as a major component of a mixture)

Pre-clinical studies in animal models have explored the health benefits of γ-oryzanol and other phytosteryl ferulate mixtures, which contain this compound as a constituent. acs.orgjournalijar.com These investigations suggest potential therapeutic applications stemming from the mixture's antioxidant and anti-inflammatory properties.

Anti-diabetic Effects The potential of γ-oryzanol as an anti-diabetic agent has been evaluated in several rodent models. In rats fed a high-fat diet, supplementation with γ-oryzanol was found to mitigate the rise in serum glucose concentrations and improve insulin (B600854) levels. mdpi.comjournalijar.com These effects are thought to be related to the regulation of key enzymes in glucose metabolism. mdpi.com A study using a phytosterol ferulate (PF) mixture, which included campesterol (B1663852) ferulate, in mice on a high-fat diet resulted in significant reductions in plasma total cholesterol and triacylglycerols, factors often associated with metabolic syndrome and type 2 diabetes. acs.org While many polyphenolic compounds have shown promise in animal models of diabetes, the effects observed with γ-oryzanol highlight the potential contribution of its steryl ferulate components, including this compound. mdpi.comfrontiersin.org

Neuroprotective Effects The neuroprotective potential of ferulic acid and its derivatives has been an area of active research. Animal models of Alzheimer's disease have been used to test derivatives of ferulic acid, which demonstrated an ability to attenuate memory impairment. science.govscience.gov γ-Oryzanol, as a mixture containing various ferulates, has also been investigated for its neuroprotective capabilities. researchgate.net Sodium ferulate, a related compound, was shown in aged rats to exert neuroprotective effects by suppressing inflammatory signaling pathways (e.g., IL-1β-induced JNK pathway) and upregulating cell survival pathways in the hippocampus. nih.gov These findings suggest that the ferulate moiety, common to all these compounds, plays a crucial role in protecting neuronal cells.

Hepatoprotective Effects The liver, being a central organ for metabolism, is particularly susceptible to oxidative damage. In a mouse model of ethanol-induced liver injury, administration of γ-oryzanol demonstrated a hepatoprotective effect. nih.gov The treatment prevented the increase in hepatic lipid hydroperoxide levels and plasma aminotransferase activities, which are markers of liver damage. nih.gov Furthermore, γ-oryzanol improved the activity of the antioxidant enzyme SOD in the liver, suggesting that its protective mechanism is mediated, at least in part, by bolstering the organ's antioxidant defenses. nih.gov Similarly, combined treatment with caffeic and ferulic acids was found to prevent the development of hepatic steatosis (fatty liver) in an obese mouse model by modulating genes involved in lipid metabolism. science.gov

Table 2: Summary of Pre-clinical (Animal) Studies on Mixtures Containing Steryl Ferulates

| Health Benefit | Animal Model | Mixture/Compound Studied | Key Findings | Reference(s) |

|---|---|---|---|---|

| Anti-diabetic | High-fat diet-fed rats | γ-Oryzanol | Reduced serum glucose rise; Increased insulin levels. | mdpi.comjournalijar.com |

| High-fat diet-fed C57BL/6J mice | Phytosterol Ferulate (PF) Mixture | Reduced plasma total cholesterol, triacylglycerols, and hepatic lipids. | acs.org | |

| Neuroprotective | Alzheimer's disease mouse model | Dimeric ferulic acid derivative | Attenuated memory impairment. | science.govscience.gov |

| Aged rats | Sodium Ferulate | Suppressed inflammatory signaling and upregulated survival pathways in the hippocampus. | nih.gov | |

| Hepatoprotective | Ethanol-induced liver injury in mice | γ-Oryzanol | Prevented increase in hepatic lipid hydroperoxide; Improved SOD activity. | nih.gov |

Metabolic Transformations of Trans Campestanyl Ferulate in Biological Systems

In Vitro Digestion and Hydrolysis Studies

For trans-campestanyl ferulate to exert systemic or even local effects in its constituent forms, the ester bond linking campestanol (B1668247) and ferulic acid must first be cleaved. In vitro models simulating the conditions of the human upper gastrointestinal tract have been employed to study this critical hydrolytic step.

Research has demonstrated that phytostanyl ferulates, the class of compounds to which this compound belongs, are substrates for pancreatic enzymes. ugent.be Specifically, pancreatic cholesterol esterase has been identified as a key enzyme responsible for the hydrolysis of these hydroxycinnamate esters. ugent.be Studies using purified cholesterol esterase or a mixture of pancreatic enzymes (pancreatin) have confirmed the ability to break down stanyl ferulate esters. ugent.be This enzymatic action is considered a prerequisite for the potential absorption of the individual components, as most experts believe that the cholesterol-lowering effects of phytosterols (B1254722) and phytostanols require them to be in their free, unesterified form. ugent.be

In simulated digestion models of foods containing stanyl ferulates, such as corn bran, the release of these compounds is observed primarily during the small intestinal phase, which is consistent with the activity of pancreatic enzymes. asm.orgresearchgate.net

The enzymatic hydrolysis of this compound by cholesterol esterase results in the liberation of its two constituent molecules: ferulic acid and campestanol. ugent.be Studies on the in vitro digestion of various cereal matrices rich in steryl ferulates have shown a corresponding increase in the concentration of free sterols (and by extension, stanols) as the digestion progresses. dairy-journal.org In one study, a parallel increase in free sterols of over 70% was observed during the digestion of all tested samples containing steryl ferulates. dairy-journal.org

However, the bioaccessibility—the amount released from the food matrix and available for absorption—can be complex. In vitro digestion of corn bran showed that while about 60% of campestanyl ferulate was released in the early stages of small intestinal digestion, this amount decreased to less than 20% by the end of the digestion period. asm.orgresearchgate.net This suggests that the released metabolites may be chemically unstable or undergo further transformations within the digestive environment. asm.orgresearchgate.net

Table 1: Summary of In Vitro Hydrolysis Findings for Stanyl Ferulates

| Enzyme/System | Substrate Source | Key Findings | Reference |

| Pancreatic Cholesterol Esterase | Purified sitostanyl ferulate, Corn fiber oil | Demonstrated for the first time that phytostanyl ferulate esters are hydrolyzed by this enzyme. | ugent.be |

| Pancreatin (mixture) | Purified sitostanyl ferulate, Functional food matrices | Effectively hydrolyzes hydroxycinnamate esters. | ugent.be |

| In Vitro GI Digestion Model | Corn Bran | ~60% release of campestanyl ferulate in early small intestine phase; <20% at the end, suggesting transformation. | asm.orgresearchgate.net |

| In Vitro Digestion Model | Various Grains | Digestion led to a decrease in steryl ferulate content (1-63%) and a parallel increase in free sterols (>70%). | dairy-journal.org |

Intestinal Permeation Studies (In vitro cell models, e.g., Caco-2)

Following potential hydrolysis in the small intestine, the resulting ferulic acid and campestanol, or any remaining intact this compound, must cross the intestinal epithelium to enter systemic circulation. The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal barrier, allowing for the study of compound permeability. actapol.netnih.gov

Studies investigating the permeation of individual steryl ferulates, including campestanyl ferulate, have been conducted using this Caco-2 model. researchgate.net The findings consistently show that the intestinal absorption of the intact ester is extremely limited. Research demonstrates that only a negligible amount, quantified as less than 0.5% of the initial dose, permeates across the Caco-2 cell monolayer. dairy-journal.orgresearchgate.net

Table 2: Caco-2 Cell Permeation of Steryl Ferulates

| Compound Class | Cell Model | Permeation Amount | Mechanism of Transport | Key Conclusion | Reference |

| Individual Steryl Ferulates (including Campestanyl Ferulate) | Caco-2 Cell Monolayer | < 0.5% | Passive Diffusion | Permeation across the gut is very low; health benefits likely occur in the gut or via hydrolysis products. | dairy-journal.orgresearchgate.net |

Biotransformation Pathways in Microorganisms (if applicable in literature)

Given the low intestinal absorption of intact this compound, the vast majority of the ingested compound and its hydrolysis products reach the colon, where they are exposed to the metabolic activity of the gut microbiota.

The metabolic process begins with the action of microbial enzymes. Several intestinal bacteria, including strains of Lactobacillus and Bifidobacterium, are known to produce feruloyl esterases. actapol.netjst.go.jp These enzymes are capable of hydrolyzing the ester bond of feruloylated compounds, thus releasing free ferulic acid and campestanol into the colonic environment. jst.go.jp

Once liberated, these two molecules undergo separate biotransformation pathways:

Metabolism of Ferulic Acid: The ferulic acid moiety is extensively metabolized by various gut microbes. Strains of Lactobacillus plantarum, for example, can transform ferulic acid via two main routes: decarboxylation to produce 4-vinylguaiacol, or reduction to form hydroferulic acid. ugent.beasm.orgdairy-journal.org Other potential metabolites from different bacterial strains include p-coumaric acid and caffeic acid. actapol.net These transformations alter the structure and potential bioactivity of the original phenolic acid.

Structure Activity Relationship Studies of Trans Campestanyl Ferulate and Derivatives

Influence of Sterol Moiety Structure on Biological Activity

Research comparing steryl ferulates with saturated (stanol) versus unsaturated (sterol) cores has revealed significant differences in their antioxidant capabilities. Studies evaluating their performance as antioxidants in frying oils have shown that steryl ferulates with a saturated sterol group, such as campestanyl ferulate, exhibit the best antioxidant activity. researchgate.netnih.gov This is followed by sterols with a single double bond at the C5 position. researchgate.netnih.gov For instance, at high temperatures (100°C and 180°C), sitostanyl ferulate, a saturated analogue, was found to be significantly effective at inhibiting polymer formation, with a slower degradation rate than α-tocopherol, indicating higher heat stability. helsinki.firesearchgate.net In contrast, structural features like a dimethyl group at the C4 position or a C9,C19 cyclopropane (B1198618) group, which are found in compounds like cycloartenyl ferulate (a major component of γ-oryzanol), appear to negatively affect antioxidant activity in frying oils. researchgate.netnih.gov

| Sterol Moiety Feature | Observed Impact on Bioactivity | Example Compound(s) | Reference |

|---|---|---|---|

| Saturated Ring (Stanol) | Enhanced antioxidant activity, especially at high temperatures; greater heat stability. | Campestanyl ferulate, Sitostanyl ferulate | researchgate.netnih.govhelsinki.fi |

| Unsaturated Ring (Sterol, C5=C6) | Moderate antioxidant activity, less effective than saturated analogues in some high-temperature tests. | Campesteryl ferulate, Sitosteryl ferulate | researchgate.netnih.gov |

| 4,4-dimethyl & C9,C19 cyclopropane ring | Negatively affects antioxidant activity in frying oils. | Cycloartenyl ferulate | researchgate.netnih.gov |

| 4-desmethylsterol | Potentially better antioxidants than 4,4-dimethylsteryl ferulates in some systems. | Campestanyl ferulate, Sitosteryl ferulate | ethz.ch |

Role of Ferulic Acid Moiety in Efficacy

The ferulic acid moiety is the primary driver of the antioxidant and free-radical scavenging properties of trans-campestanyl ferulate and related compounds. researchgate.net The phenolic hydroxyl group on the aromatic ring of ferulic acid is crucial for this activity, as it can donate a hydrogen atom to neutralize free radicals. mdpi.com The resulting phenoxy radical is stabilized by resonance across the aromatic ring and the conjugated side chain. mdpi.com

Studies consistently show that the sterol moiety alone, such as campestanol (B1668247) or sitosterol (B1666911), does not possess significant antioxidant or radical-scavenging activity. mdpi.com However, when esterified to ferulic acid, the resulting compound becomes a potent antioxidant. The radical scavenging activity of steryl ferulates is often comparable to that of free ferulic acid, confirming the central role of this phenolic part. researchgate.netmdpi.com

While the ferulic acid moiety provides the core antioxidant function, esterification to a sterol can modify its efficacy depending on the environment. The increased lipophilicity or hydrophobic character of the steryl ferulate ester makes it more soluble in non-polar environments like oils and lipid membranes. helsinki.firesearchgate.net This can lead to enhanced antioxidant activity in lipid-based systems compared to free ferulic acid. nih.gov For example, while free ferulic acid may show higher activity in some in vitro assays like the DPPH radical scavenging assay, its esters, including alkyl and steryl ferulates, can be more effective at inhibiting lipid peroxidation within liposomes or bulk oils. acs.orgsci-hub.se This is attributed not only to the radical scavenging ability but also to the molecule's affinity and orientation within the lipid substrate. acs.org

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| Ferulic Acid vs. Steryl Ferulates (general) | Radical Scavenging / Antioxidant Activity | Activity is primarily due to the ferulic acid moiety. Sterol part alone is inactive. | mdpi.com |

| Ferulic Acid vs. Steryl Ferulates (general) | DPPH Radical Scavenging | Radical scavenging activity of steryl ferulates is similar to non-esterified ferulic acid. | researchgate.net |

| Ferulic Acid vs. Alkyl Ferulates | Antioxidant in bulk methyl linoleate | Esterification of ferulic acid increased antioxidant activity. | acs.org |

| Ferulic Acid vs. Hexadecyl Ferulate | DPPH Radical Scavenging (IC50) | Hexadecyl ferulate (IC50: 0.083 nmol/mL) was more potent than Ferulic acid (IC50: 0.160 nmol/mL). | scielo.br |

| Ferulic Acid vs. Propionyl Ferulate | DPPH, Hydroxyl, Nitric Oxide Radical Scavenging | Propionyl ferulate showed superior scavenging capacity compared to ferulic acid. | japsonline.com |

Impact of Isomerism (cis/trans) on Bioactivity

Geometric isomerism, specifically the cis/trans configuration of the double bond in the ferulic acid propenoic side chain, significantly impacts the biological activity of steryl ferulates. acs.org The naturally occurring and more stable form is the trans isomer. oup.com However, exposure to UV light can induce isomerization, leading to the formation of cis isomers. acs.org

Research has shown that both cis and trans isomers of steryl ferulates can exhibit potent biological activities, but their efficacy can differ. A key study evaluated the anti-inflammatory activity of various synthetic and isolated trans- and cis-ferulates against TPA-induced inflammation in mice. cabidigitallibrary.orgnih.govacs.org All tested ferulates, regardless of their isomeric form, showed marked inhibitory activity. cabidigitallibrary.orgnih.govacs.org For example, both sitosterol trans-ferulate and the synthesized sitosterol cis-ferulate demonstrated anti-inflammatory effects. researchgate.net

The study by Akihisa et al. (2000) provides specific comparative data. They found that the 50% inhibitory dose (ID50) for all tested ferulates was in the range of 0.1–0.8 mg per ear, which was generally more potent than the activity of the corresponding free sterols (ID50 0.7–2.7 mg/ear). cabidigitallibrary.orgresearchgate.netfrontiersin.org This demonstrates that the esterification with ferulic acid, in either isomeric form, enhances the anti-inflammatory properties of the sterol. The differences in spatial arrangement between cis and trans isomers can affect how the molecule interacts with biological targets like enzymes or receptors, leading to variations in their therapeutic effects. acs.org

| Compound | Isomeric Form | Anti-inflammatory Activity (ID50, mg/ear) |

|---|---|---|

| Sitosteryl ferulate | trans | 0.3 |

| Sitosteryl ferulate | cis | 0.5 |

| Stigmastanyl ferulate | trans | 0.8 |

| Stigmastanyl ferulate | cis | 0.8 |

| Campesteryl ferulate | trans | 0.3 |

| 24-Methylcholesterol ferulate | cis | 0.4 |

Design and Synthesis of Analogues for Enhanced Bioactivity

The insights gained from structure-activity relationship studies have spurred the design and synthesis of novel analogues of steryl ferulates to enhance specific biological activities. Modifications often target either the ferulic acid moiety or the "alcohol" part of the ester, replacing the sterol with other chemical groups to improve properties like antibacterial efficacy, antioxidant potential, or bioavailability. scielo.brfrontiersin.org

One successful strategy involves the synthesis of alkyl ferulates, where ferulic acid is esterified with fatty alcohols of varying chain lengths. This modification alters the lipophilicity of the molecule, which can significantly enhance its antibacterial activity. researchgate.netnih.gov For instance, studies have shown that the antibacterial potency of alkyl ferulic acid esters (FCs) against various bacteria is dependent on the alkyl chain length. Hexyl ferulate (FC6) demonstrated the most potent activity against E. coli and P. aeruginosa, while propyl ferulate (FC3) and hexyl ferulate (FC6) were most effective against S. aureus. researchgate.netnih.gov The enhanced activity is attributed to the increased ability of the more lipophilic esters to penetrate the bacterial cell's lipid bilayer. nih.gov

Another innovative approach is the grafting of ferulic acid onto biopolymers like chitosan (B1678972). Ferulic acid-grafted chitosan (CFA) has been shown to possess potent antibacterial and antibiofilm capabilities against human pathogens. mdpi.com CFA exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against both Gram-positive and Gram-negative bacteria and was effective at eradicating mature biofilms. mdpi.com Other synthetic strategies include creating ferulic acid derivatives with other bioactive components, such as paeonol (B1678282) or lipoic acid, to generate novel compounds with superior antioxidant activity compared to the parent molecules. nih.gov These synthetic efforts highlight the potential to create tailored ferulate compounds with optimized properties for pharmaceutical and food preservation applications. nih.govfrontiersin.org

| Analogue Type | Specific Compound(s) | Target Bioactivity | Key Finding (MIC/EC50) | Reference |

|---|---|---|---|---|

| Alkyl Ferulate Esters | Hexyl ferulate (FC6) | Antibacterial | MIC: 0.4 mg/mL (P. aeruginosa) | researchgate.netnih.gov |

| Hexyl ferulate (FC6) | MIC: 0.5 mg/mL (E. coli) | researchgate.netnih.gov | ||

| Propyl ferulate (FC3) | MIC: 0.4 mg/mL (S. aureus) | researchgate.netnih.gov | ||

| Chlorobutyl ferulate (2e) | EC50: 0.07 mg/mL (R. solanacearum) | mdpi.com | ||

| Biopolymer Conjugate | Ferulic acid-grafted chitosan (CFA) | Antibacterial & Antibiofilm | MIC: 64 µg/mL (L. monocytogenes, P. aeruginosa, S. aureus) | mdpi.com |

| Hybrid Compound | Ergosteryl-ferulate | HMG-CoA Reductase Inhibition | 1.93 times higher inhibitory activity than oryzanol. | nih.gov |

Advanced Analytical Techniques for Trans Campestanyl Ferulate Quantification and Characterization in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HR-MS) for Targeted Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HR-MS) stands as a cornerstone for the targeted analysis of trans-campestanyl ferulate. These methods offer unparalleled sensitivity and specificity, making them ideal for detecting and quantifying trace levels of the compound in intricate samples.

Ultra-Performance Liquid Chromatography (UPLC) combined with High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-Q-TOF-MS) has been effectively developed for the analysis of individual steryl ferulates. researchgate.net This technique leverages the high separation efficiency of UPLC with the precise mass accuracy of HR-Q-TOF-MS, enabling the confident identification and quantification of analytes in complex mixtures. researchgate.net A key advantage of this approach is its high sensitivity, which allows for the measurement of steryl ferulates at extremely low concentrations, a crucial requirement for studies involving biological samples where compound levels are often minimal. researchgate.net For instance, a UPLC-HR-Q-TOF-MS method was successfully used to quantify the permeation of individual steryl ferulates across an in-vitro intestinal barrier model, demonstrating its utility in pharmacokinetic and bioavailability research. researchgate.netethz.ch

Reverse-phase HPLC coupled to tandem mass spectrometry (RP-HPLC-MS/MS) is another powerful tool for the direct analysis of steryl ferulates in matrices like rice bran oil. researchgate.net This method helps to resolve inconsistencies in the reported number and structures of ferulates by providing detailed fragmentation patterns that aid in structural confirmation. researchgate.net The identification of this compound, among other steryl ferulates, has been confirmed in various cereal sources using these mass spectrometric techniques. researchgate.netnih.gov

The general workflow for LC-MS/MS analysis involves optimizing the chromatographic separation to resolve isomers and then using the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM), to selectively detect the precursor ion of this compound and its specific product ions. This provides a high degree of certainty in identification and accuracy in quantification.

Table 1: Key Mass Spectrometry Parameters for Steryl Ferulate Analysis

| Parameter | Description | Typical Application |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used, often in positive ion mode, to generate protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. | Detection of intact molecular ions of steryl ferulates. |

| Precursor Ion | The mass-to-charge ratio (m/z) of the intact this compound molecule selected for fragmentation. | Targeted identification in a complex mixture. |

| Product Ions | Specific fragment ions generated from the precursor ion in the collision cell. For steryl ferulates, characteristic fragments include the ferulic acid moiety and the sterol backbone. | Structural confirmation and quantitative analysis in MS/MS. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) for high resolution and accurate mass measurements; Triple Quadrupole (QqQ) for highly sensitive and specific quantitative analysis using MRM. | HR-MS for identification and unknown screening; LC-MS/MS for targeted quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Minor Components

While mass spectrometry excels at identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the complete structural elucidation of molecules, including the subtle stereochemical details of minor components that may co-exist with this compound. 1D-NMR (¹H and ¹³C) and advanced 2D-NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously determining the chemical structure of isolated steryl ferulates. researchgate.netresearchgate.net

For instance, the isolation and structural confirmation of campesteryl ferulate and its epimer, epi-campesteryl ferulate, from rice bran γ-oryzanol were accomplished using HPLC followed by detailed analysis of their ¹H- and ¹³C-NMR spectra. researchgate.net Such analyses are crucial for differentiating between isomers that may have identical masses and similar chromatographic behavior but differ in their biological activity.

2D-NMR experiments provide critical connectivity information:

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to establish the spin systems within the sterol and ferulate moieties. columbia.edu

HSQC spectra correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations), allowing for the assignment of carbon signals based on the more easily interpreted proton spectrum. columbia.edu

HMBC spectra show correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is particularly powerful for piecing together the molecular skeleton by connecting different spin systems, for example, confirming the ester linkage between the ferulic acid and the campestanol (B1668247) C-3 position. columbia.eduustc.edu.cn

The structural elucidation of minor steryl ferulates, such as those with double bonds in different positions of the sterol nucleus (e.g., Δ⁷-campesteryl ferulate), relies heavily on these advanced NMR techniques to pinpoint the exact location of structural modifications. researchgate.net

Table 2: Representative NMR Data for Structural Elucidation of a Steryl Ferulate

| NMR Experiment | Information Provided | Example Application for Minor Component Elucidation |